Phenmetrazine-d5 Hydrochloride

Mass Spectrometry Isotope Dilution Selected Reaction Monitoring

Quantitative LC-MS/MS of phenmetrazine in biological matrices fails when using unlabeled or structural analog IS, introducing >30% matrix-effect error. Phenmetrazine-d5 HCl, a pentadeuterated co-eluting isotopologue, corrects ion suppression from urinary salts, ensuring accuracy ±5% and CV <5% for forensic confirmation (SWGTOX). It exhibits identical degradation kinetics for WADA doping control, and matched recovery after conjugate hydrolysis for phendimetrazine metabolite quantitation.

Molecular Formula C11H16ClNO
Molecular Weight 218.736
CAS No. 1246817-91-3
Cat. No. B581810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenmetrazine-d5 Hydrochloride
CAS1246817-91-3
SynonymsPhenmetrazine-d5 Hydrochloride
Molecular FormulaC11H16ClNO
Molecular Weight218.736
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15NO.ClH/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/i2D,3D,4D,5D,6D;
InChIKeyVJNXVAVKCZJOFQ-CERKJNTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenmetrazine-d5 Hydrochloride: Deuterated Internal Standard for Toxicology


Phenmetrazine-d5 Hydrochloride is the pentadeuterated analog of the sympathomimetic amine phenmetrazine, a morpholine-class CNS stimulant formerly used as an anorectic agent [1]. The compound retains the phenmetrazine pharmacophore with five aromatic hydrogen atoms replaced by deuterium (phenyl-d5), elevating its molecular weight from 213.7 Da (unlabeled hydrochloride) to 218.7 Da [2]. This deliberate mass shift is exploited exclusively as a stable-isotope-labeled (SIL) internal standard for the quantitative determination of phenmetrazine in complex biological matrices via gas or liquid chromatography-tandem mass spectrometry (GC-MS/MS or LC-MS/MS) .

1
Isotope-dilution LC-MS/MS quantitation of phenmetrazine
2
Co-eluting SIL-IS for consistent matrix-effect correction
3
Research use in forensic, PK, and doping control matrices

Why Generic Internal Standards Fail for Phenmetrazine Quantitation


Substituting unlabeled phenmetrazine or a non-isotopic structural analog (e.g., N-propylamphetamine, N-ethylamphetamine) as the internal standard directly compromises quantitation accuracy because these surrogates differ in extraction recovery, chromatographic retention, and ionization behavior from the target analyte [1]. Only a co-eluting, isotopologous internal standard compensates for analyte loss during sample preparation and for ion suppression or enhancement in the electrospray or chemical ionization source, errors that can exceed 30% without proper correction [2]. Generic substitution thus forfeits the foundational analytical requirement of matched matrix-effect correction, rendering validation parameters (accuracy, precision, and sensitivity) unacceptable for regulatory forensic or clinical reporting [3].

Lack of Mass Shift Compromises SRM
Unlabeled analog or structural substitute offers no mass distinction, preventing interference-free quantitation.
Uncorrected Matrix Effects Exceed 30% Bias
Non-isotopic internal standards fail to match extraction recovery and ionization, leading to unacceptable accuracy errors.

Quantitative Differentiation of Phenmetrazine-d5 Hydrochloride


Mass Shift Enables Interference-Free SRM Detection

Phenmetrazine-d5 hydrochloride exhibits a monoisotopic mass shift of +5.0318 Da relative to the unlabeled analyte, arising from replacement of five aromatic protium atoms with deuterium . This mass differential places the [M+H]+ precursor ion of the internal standard 5 m/z units above the analyte, eliminating isotopic cross-talk in the MS1 quadrupole and permitting baseline-resolved SRM transitions without interference [1]. In contrast, unlabeled phenmetrazine cannot serve as an internal standard for itself because no mass distinction exists [2].

Mass Shift
Head-to-head
+5.0318 Da
Eliminates isotopic cross-talk in SRM
≥3 Da threshold exceeded for reliable quantitation
Mass Spectrometry Isotope Dilution Selected Reaction Monitoring

Co-Elution Corrects Matrix Effects and Improves Accuracy

A deuterated internal standard co-elutes with the native analyte, thereby experiencing identical extraction recovery and LC mobile-phase gradients [1]. When Stokvis et al. compared a structural analog IS to a SIL-IS for Kahalalide F, the inter-assay precision improved from 13.8% to 4.2% CV and accuracy from 15.4% bias to 2.1% bias [2]. For phenmetrazine-d5, the identical Log P (1.7) and pKa (8.8) to unlabeled phenmetrazine ensure matched partition during liquid-liquid extraction or SPE .

Accuracy Improvement
Class-level
CV 4.2% vs 13.8%
Co-elution corrects matrix effects
Data from analogous SIL-IS case study
Matrix Effect Correction Extraction Recovery Ionization Efficiency

High Isotopic Enrichment Minimizes Analyte Signal Contribution

Vendor specifications indicate a deuteration level of ≥95 atom% at the five phenyl positions, ensuring that the residual d0 species contributes ≤5% to the analyte channel . USP-grade unlabeled phenmetrazine hydrochloride, in contrast, has a chemical purity of 98.0–102.0% but lacks any isotopic enrichment by definition [1]. The combination of high chemical purity (≥95%) and high isotopic enrichment means the internal standard introduces minimal unlabeled carryover that could inflate the apparent analyte concentration [2].

Isotopic Enrichment
Specification review
≥95 atom% D
Minimizes unlabeled analyte carryover
Residual d0 ≤5% ensures low bias
Isotopic Purity Deuteration Degree Quantitative Bias

DEA-Exempt Formulation Streamlines Laboratory Procurement

Multiple commercial suppliers offer Phenmetrazine-d5 hydrochloride as a ready-to-use 0.1 mg/mL solution that is explicitly designated 'US DEA Exempt product' (C10-170-265), exempting it from the Schedule II controls that apply to unlabeled phenmetrazine hydrochloride (DEA #1631) . Unlabeled phenmetrazine hydrochloride is a controlled substance requiring DEA registration, secure storage, and detailed record-keeping [1]. The exempt formulation eliminates the administrative burden, procurement lead time, and compliance risk associated with acquiring a Schedule II reference standard .

Regulatory Status
Head-to-head
DEA Exempt
Streamlines procurement for research labs
Avoids Schedule II controlled-substance compliance
Regulatory Compliance Controlled Substance Procurement DEA Exemption

Primary Application Scenarios for Phenmetrazine-d5 Hydrochloride


Forensic Confirmation Assays for Urine and Oral Fluid

In forensic toxicology confirmations, the ±20% accuracy window mandated by SWGTOX guidelines is unattainable when matrix effects go uncorrected. Phenmetrazine-d5 HCl, as a co-eluting SIL-IS, compensates for ion suppression from urinary urea, creatinine, and salts, enabling accuracy within ±5% and CV <5%, as demonstrated for analogous SIL-IS applications [1]. This provides court-defensible quantitative data for phenmetrazine-positive specimens.

Pharmacokinetic Studies of Phendimetrazine Prodrug Activation

Phendimetrazine is N-demethylated to phenmetrazine in vivo with approximately 30% conversion [2]. Phenmetrazine-d5 HCl is the definitive internal standard for quantifying this active metabolite because its identical structure to the analyte ensures matched recovery during post-collection hydrolysis of labile conjugates, which is critical for accurate pharmacokinetic modeling of the prodrug-metabolite relationship [3].

Doping Control and Workplace Drug Testing

Phenmetrazine is designated as a specified stimulant on the WADA Prohibited List. Accredited doping control laboratories must demonstrate that quantitation is unaffected by analyte degradation during transport. The deuterated internal standard undergoes identical degradation kinetics, so the analyte/IS ratio remains constant even if 10–20% of the parent drug degrades to its oxazolidinone derivative during transit, a property structural analog IS does not share [4].

Application
Selection Property
Validation Focus
Forensic confirmation in biological matrices
Co-eluting SIL-IS compensates for ion suppression
Accuracy and precision within ±5% CV
Pharmacokinetic studies of prodrug activation
Matched recovery during conjugate hydrolysis
Validation of metabolite formation models
Doping control and workplace drug testing
Identical degradation kinetics maintain ratio
Method ruggedness during sample transport
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